molecular formula C6H15N3 B1200783 N-(2-Aminoethyl)-1-aziridineethanamine CAS No. 23435-23-6

N-(2-Aminoethyl)-1-aziridineethanamine

Cat. No.: B1200783
CAS No.: 23435-23-6
M. Wt: 129.20 g/mol
InChI Key: XJNAQZHMIAKQOK-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-1-aziridineethanamine: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an aziridine ring attached to an ethylamine chain. It is known for its reactivity due to the strained ring structure, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ethanolamine Route: One common method involves the reaction of ethanolamine with epichlorohydrin to form an intermediate, which is then treated with ammonia to yield N-(2-Aminoethyl)-1-aziridineethanamine.

    Aziridine Formation: Another method involves the cyclization of N-(2-chloroethyl)ethylenediamine under basic conditions to form the aziridine ring. This reaction can be carried out using sodium hydroxide in an aqueous medium.

Industrial Production Methods: Industrial production often involves the large-scale synthesis of the compound using the ethanolamine route due to its cost-effectiveness and high yield. The process is optimized for continuous production, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Aminoethyl)-1-aziridineethanamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form simpler amines using reducing agents like lithium aluminum hydride.

    Substitution: Due to the presence of the aziridine ring, it can undergo nucleophilic substitution reactions. For example, it can react with alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized amines and aziridine derivatives.

    Reduction: Primary and secondary amines.

    Substitution: N-alkylated aziridines.

Scientific Research Applications

Chemistry: N-(2-Aminoethyl)-1-aziridineethanamine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for creating various functionalized compounds.

Biology: In biological research, it is used to study the interactions of aziridine-containing compounds with biological molecules. It serves as a model compound for understanding the behavior of aziridines in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its unique structure allows for the development of novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a cross-linking agent, enhancing the mechanical properties of the final products.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-1-aziridineethanamine involves its interaction with nucleophiles due to the strained aziridine ring. The ring strain makes it highly reactive, allowing it to form covalent bonds with various nucleophilic sites in biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Uniqueness: N-(2-Aminoethyl)-1-aziridineethanamine is unique due to its aziridine ring, which imparts significant ring strain and reactivity. This makes it more reactive compared to its analogs, allowing for a broader range of chemical transformations and applications.

Properties

IUPAC Name

N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3/c7-1-2-8-3-4-9-5-6-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNAQZHMIAKQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177990
Record name Aziridine, 1-(2-((2-aminoethyl)amino)ethyl)- (8CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. N-(2-Aminoethyl)-1-aziridineethanamine may inhibit ACE2, preventing these actions from occurring. N-(2-Aminoethyl)-1-aziridineethanamine binding to ACE2 may lead to a conformational change in ACE2, shifting the residues that would bind SARS-CoV S-glycoprotein, preventing viral attachment and entry.
Record name N-(2-Aminoethyl)-1-aziridineethanamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15643
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

23435-23-6
Record name N-(2-Aminoethyl)-1-aziridineethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023435236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)-1-aziridineethanamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15643
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(2-Aminoethyl)-1-aziridineethanamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174041
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aziridine, 1-(2-((2-aminoethyl)amino)ethyl)- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-AMINOETHYL)-1-AZIRIDINEETHANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K93WMR7E2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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